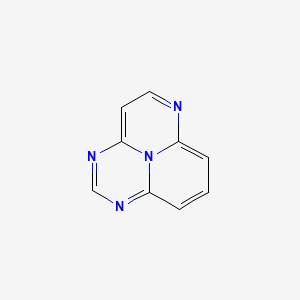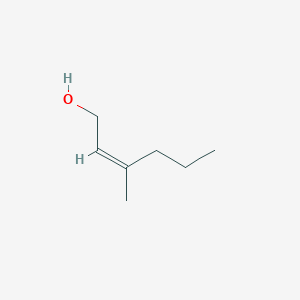![molecular formula C15H13NO2S B14677759 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene CAS No. 33872-54-7](/img/structure/B14677759.png)
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene is an organic compound characterized by the presence of a methylsulfanyl group and a nitrophenyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methylsulfanylbenzene and 4-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure control to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using appropriate reagents.
Scientific Research Applications
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparison with Similar Compounds
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methylsulfanyl-4-(3-nitrophenyl)benzene and 1-methylsulfanyl-2-(4-nitrophenyl)ethenylbenzene share structural similarities.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from other related compounds.
Properties
CAS No. |
33872-54-7 |
|---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
1-methylsulfanyl-3-[(Z)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13NO2S/c1-19-15-4-2-3-13(11-15)6-5-12-7-9-14(10-8-12)16(17)18/h2-11H,1H3/b6-5- |
InChI Key |
ZZEHPBJCUPEGPI-WAYWQWQTSA-N |
Isomeric SMILES |
CSC1=CC=CC(=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CSC1=CC=CC(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)





![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)


![N-[(Benzyloxy)carbonothioyl]glycine](/img/structure/B14677724.png)



